Allyl hexanoate
Overview
Description
Allyl Hexanoate: Comprehensive Analysis
Allyl hexanoate is a compound that has been synthesized through various methods, often as an ester from hexanoic acid and allyl alcohol. It is used in flavoring substances and has been studied for its occurrence in foodstuffs such as pineapple beverages and yogurts .
Synthesis Analysis
Several studies have focused on the synthesis of allyl hexanoate using different catalysts and conditions. One method involves using activated carbon supported SnCl4·5H2O under microwave irradiation, which yielded an 85.5% ester under optimal conditions . Another approach utilized nano-H4SiW12O40/SiO2 as a catalyst, achieving an esterification ratio of up to 97.2% . Additionally, a nanosized rare earth composite solid super-acid catalyst was employed, resulting in a high esterification rate of 98.2% .
Molecular Structure Analysis
The molecular structure of allyl hexanoate itself is not directly discussed in the provided papers. However, the structure of related allyl compounds has been analyzed, such as the crystal structure of allylammonium hexabromobismuthate(III), which consists of discrete BiBr6^3− anions and three inequivalent allylammonium cations . Another study detailed the structure of an allyl-iridium complex, providing insights into the coordination geometry around the iridium atom .
Chemical Reactions Analysis
The allyl group has been studied as a protecting group in the synthesis of oligonucleotides, where it can be easily removed by nucleophiles under weakly basic or neutral conditions . In another reaction, the self-reaction of the allyl radical was investigated, revealing product channels and kinetics at various temperatures and pressures . Additionally, the nickel-catalyzed allylation of allyl carbonates with homoallyl alcohols was developed to synthesize 1,5-hexadienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl hexanoate are not extensively covered in the provided papers. However, the study of allylammonium hexabromobismuthate(III) provides some insight into the thermal, dielectric, vibrational, and NMR properties of an allyl-containing compound over a range of temperatures . The quantification of allyl hexanoate in food products also sheds light on its use as a flavoring substance and the variability of its concentration levels in pineapple juice-based beverages and yogurts .
Scientific Research Applications
Catalytic Synthesis : Allyl hexanoate can be synthesized using various catalysts. For instance, activated carbon supported SnCl4·5H2O under microwave irradiation achieves an 85.5% yield (Yuan Lin, 2007). Similarly, nano-H4SiW12O40/SiO2 catalysts have been used, achieving up to 97.2% esterification (Wang Lian-guang, 2010).
Food Flavoring : Allyl hexanoate's concentration variability in pineapple-flavored beverages and yogurts was studied. It showed considerable variation, with concentrations ranging from less than 0.01 to 89.41 mg/kg. This is significant for dietary exposure assessments (A. Raffo et al., 2012).
Insect Repellent and Insecticidal Properties : Research on Allyl hexanoate has shown its potential as an insect repellent and insecticide. For example, it was found effective against Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle), suggesting its role in pest control (Marta Giner et al., 2013).
Synthetic Chemistry : Allyl hexanoate has been involved in various synthetic processes. For instance, the cobalt-catalyzed carboxylation of allylic C(sp3)-H bond with CO2 can create linear styrylacetic acid and hexa-3,5-dienoic acid derivatives (Kenichi Michigami et al., 2017).
Toxicity Studies : Its toxicity has been studied in various contexts, such as in insect cell lines and Spodoptera littoralis larvae, providing insights into the differential cytotoxicity among allyl esters in insect cells of different species and tissues (Marta Giner et al., 2012).
Safety And Hazards
Allyl hexanoate is classified as a flammable liquid (Category 4), and it is toxic if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing respiratory protection, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
prop-2-enyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSBILYQLVXLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047653 | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol) | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.890 | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Allyl hexanoate | |
CAS RN |
123-68-2 | |
Record name | Allyl caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl hexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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